![molecular formula C17H20ClN3 B13852819 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazolinone class. Quinazolinones are heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the condensation of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus oxychloride (POCl3). This reaction forms the quinazolinone core, which is then further modified to introduce the 2-amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Applications De Recherche Scientifique
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with GABA receptors, enhancing their activity and leading to sedative and hypnotic effects. It also inhibits certain enzymes, contributing to its anti-inflammatory and analgesic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Methoxyqualone: Another quinazolinone derivative with similar pharmacological effects.
Methylmethaqualone: Known for its central nervous system depressant properties.
Uniqueness
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C17H20ClN3 |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-13-7-3-4-8-14(13)11-20-12-15-9-5-6-10-16(15)19-17(20)18;/h3-10H,2,11-12H2,1H3,(H2,18,19);1H |
Clé InChI |
UNQQHOJYJWQQRO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1CN2CC3=CC=CC=C3N=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
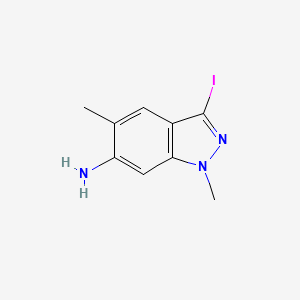
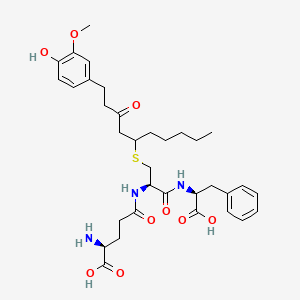
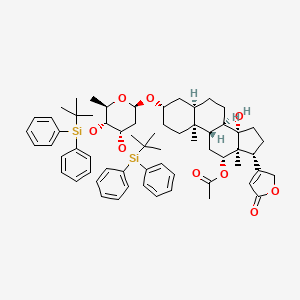
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
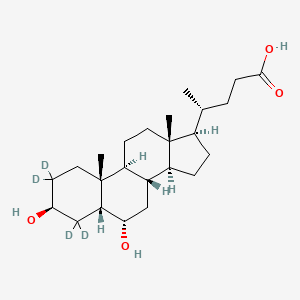
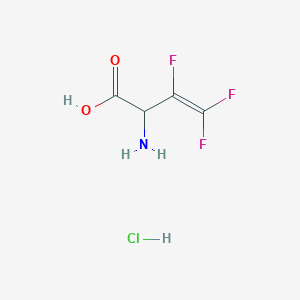
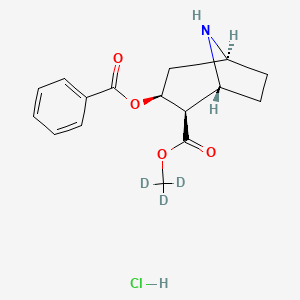
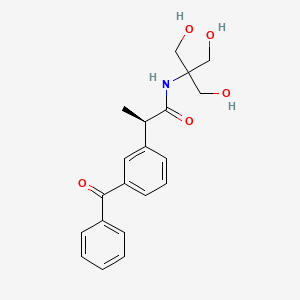
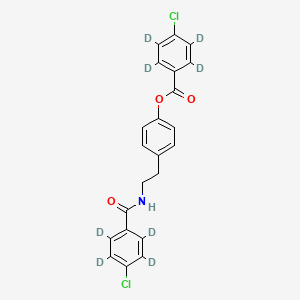
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)

